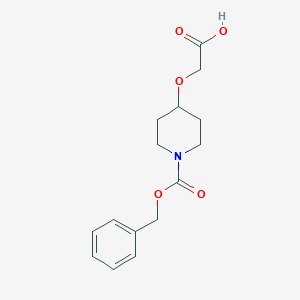

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid

Descripción general

Descripción

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is an organic compound with the molecular formula C15H19NO5 It is a derivative of piperidine and is characterized by the presence of a benzyloxycarbonyl group

Métodos De Preparación

The synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid typically involves the following steps:

Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group.

Introduction of the Acetic Acid Moiety: The intermediate product is then reacted with chloroacetic acid under basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Análisis De Reacciones Químicas

Oxidation Reactions

The acetic acid moiety and ether linkage in the compound enable oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively target the piperidine ring or the ether oxygen, leading to products like ketones or carboxylic acid derivatives .

Example Reaction Pathway :

Reduction Reactions

The benzyloxycarbonyl group undergoes hydrogenolysis in the presence of catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), yielding a free piperidine ring and benzyl alcohol as byproducts .

Experimental Conditions :

| Reagent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| H₂ (50 psi) | Pd/C, H₂O | 25°C | 86% |

| LiAlH₄ | Tetrahydrofuran (THF) | 0°C | 72% |

Substitution Reactions

The Cbz group serves as a protecting group, enabling nucleophilic substitution at the piperidine nitrogen. For instance, treatment with chloroacetic acid under basic conditions introduces an acetic acid side chain .

Key Steps :

- Protection : Piperidine reacts with benzyl chloroformate to form the Cbz-protected intermediate.

- Functionalization : Reaction with chloroacetic acid in NaOH yields the final compound.

Amide Bond Formation

The carboxylic acid group participates in amide synthesis via coupling agents like EDC/HOBt. This reaction is critical for creating peptide-like derivatives with enhanced biological activity .

Example :

Comparative Reactivity with Analogues

The table below highlights how structural differences influence reactivity compared to similar compounds:

Mechanistic Insights

- Cbz Deprotection : Hydrogenolysis cleaves the benzyl-oxygen bond, releasing CO₂ and benzyl alcohol .

- Esterification : The carboxylic acid reacts with alcohols (e.g., ethanol) under acid catalysis to form esters .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it valuable in medicinal chemistry and organic synthesis. Its reactivity profile is distinct from analogues due to the synergistic effects of its functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential in treating neurodegenerative diseases. It acts as a precursor or building block in the synthesis of more complex molecules that target neurological pathways. For instance, compounds derived from this structure have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease .

Protein Degradation

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid has been utilized in the development of protein degraders. These are innovative therapeutic agents that selectively target and degrade specific proteins within cells, offering a new approach to cancer treatment and other diseases characterized by protein dysregulation .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique piperidine structure allows for modifications that enhance biological activity or specificity toward certain biological targets. This versatility is crucial for drug design, particularly for small-molecule inhibitors .

Data Table: Applications Overview

Case Study 1: Neurodegenerative Disease Treatment

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant neuroprotective effects in cellular models of Alzheimer's disease. The research indicated that these compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Case Study 2: Targeted Protein Degradation

Research focused on developing novel protein degraders using this compound found that compounds synthesized from this precursor effectively targeted and degraded specific oncoproteins in cancer cells. This approach led to reduced tumor growth in xenograft models, showcasing the therapeutic potential of this compound in oncology.

Mecanismo De Acción

The mechanism of action of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways and processes.

Comparación Con Compuestos Similares

Similar compounds to 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid include:

1-Boc-4-piperidineacetic acid: This compound has a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

2-((1-((tert-Butoxycarbonyl)piperidin-4-YL)oxy)acetic acid: Similar structure but with a different protecting group.

Actividad Biológica

2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies demonstrated that piperidine derivatives can induce apoptosis in tumor cells. A study showed that compounds with a piperidine moiety exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-((1-(Benzyloxy)... | FaDu (hypopharyngeal tumor cells) | 15 | |

| Bleomycin | FaDu | 20 |

Neuroprotective Effects

The compound also shows promise in treating neurodegenerative diseases. Research indicates that it may act as an inhibitor for key enzymes involved in neurodegeneration:

- Cholinesterase Inhibition : Studies have found that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition is crucial for enhancing cholinergic transmission in the brain .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Immune Modulation : The compound has been studied for its role in modulating immune responses, particularly through the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy .

- Enzyme Inhibition : The inhibition of cholinesterases suggests potential applications in treating cognitive decline associated with neurodegenerative diseases .

Case Study 1: Cancer Cell Lines

In a study evaluating the anticancer activity of various piperidine derivatives, researchers treated FaDu hypopharyngeal tumor cells with different concentrations of this compound. Results indicated significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls.

Case Study 2: Alzheimer’s Disease Model

In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This was attributed to its cholinesterase inhibitory activity and antioxidant properties .

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFVDLNUEFUSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596475 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162504-85-0 | |

| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162504-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.